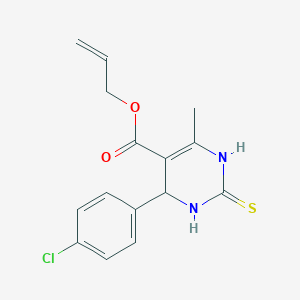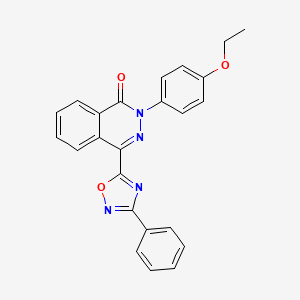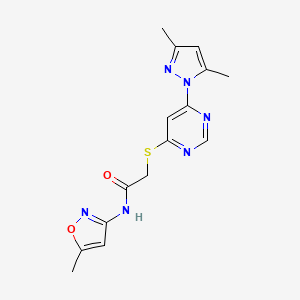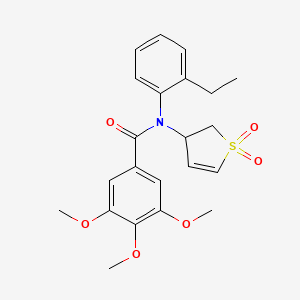
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound features a pyrazolyl group, a sulfone group, and a phenoxyacetamide moiety, making it a subject of interest for researchers exploring new therapeutic agents and chemical reagents.
Wirkmechanismus
Target of Action
The primary target of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their activation
Biochemical Pathways
The activation of GIRK channels leads to the modulation of various physiological processes. GIRK channels play a role in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety . .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK1/2 channels by the compound can modulate cellular excitability . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the core pyrazolyl structure. The initial step may include the cyclization of hydrazines with β-ketoesters to form the pyrazole ring
Industrial Production Methods: Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The sulfone group in the compound can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the sulfone group.
Substitution: : The pyrazolyl and phenoxyacetamide groups can participate in substitution reactions with different reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions can vary based on the specific conditions and reagents used. For example, oxidation of the sulfone group might yield sulfoxides or sulfonic acids, while reduction could produce thioethers or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound has been studied for its biological activity, particularly as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator.
Medicine: : Its potential therapeutic applications include the treatment of conditions related to potassium channel dysfunction, such as cardiac arrhythmias and neurological disorders.
Industry: : The compound's unique chemical properties make it useful in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide stands out due to its unique structure and potent activity as a GIRK channel activator. Similar compounds might include other pyrazolyl derivatives or sulfone-containing molecules, but this compound's specific combination of functional groups provides distinct advantages in terms of efficacy and selectivity.
List of Similar Compounds
Pyrazolyl derivatives: : Compounds containing the pyrazolyl group, such as pyrazole and its derivatives.
Sulfone-containing molecules: : Compounds with sulfone groups, such as sulfoxides and sulfonic acids.
Phenoxyacetamide derivatives: : Compounds featuring the phenoxyacetamide moiety, which are used in various pharmaceutical applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Eigenschaften
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-9-15(19(18-12)13-7-8-24(21,22)11-13)17-16(20)10-23-14-5-3-2-4-6-14/h2-6,9,13H,7-8,10-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXOKZUPUYYATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2911535.png)
![4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2911537.png)
![2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2911538.png)



![Ethyl imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B2911542.png)



![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911549.png)
![2-[(2-methylphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2911550.png)


